N,4'-Dimethylformanilide
Overview
Description
N,4'-Dimethylformanilide, also known as N-methyl-p-toluidine formamide, is an organic compound with the molecular formula C9H11NO. It is a derivative of formamide where the hydrogen atom of the formyl group is replaced by a methyl group and the hydrogen atom of the amide nitrogen is replaced by a 4-methylphenyl group. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,4'-Dimethylformanilide can be synthesized through several methods:
N-Formylation of N-methyl-p-toluidine: This method involves the reaction of N-methyl-p-toluidine with formic acid or formic acid derivatives under acidic conditions.
Reaction with Dimethyl Sulfate: Another method involves the reaction of N-formyl-p-toluidine with dimethyl sulfate in the presence of a base such as potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,4'-Dimethylformanilide undergoes various chemical reactions, including:
Reduction: Reduction of the formamide group can yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Amides, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted formamides.
Scientific Research Applications
N,4'-Dimethylformanilide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,4'-Dimethylformanilide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The formamide group can participate in hydrogen bonding and other interactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
N,4'-Dimethylformanilide can be compared with other similar compounds such as:
Formamide, N-methyl-N-phenyl-: Similar structure but lacks the 4-methyl group on the phenyl ring.
Formamide, N-(4-methoxyphenyl)-: Contains a methoxy group instead of a methyl group on the phenyl ring.
Formamide, N-(2-methylphenyl)-: The methyl group is positioned at the ortho position on the phenyl ring.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the phenyl ring.
Properties
IUPAC Name |
N-methyl-N-(4-methylphenyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8-3-5-9(6-4-8)10(2)7-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMOWSBDSHOJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062617 | |
Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-04-0 | |
Record name | N-Methyl-N-(4-methylphenyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2739-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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